molecular formula C18H13NO2 B182700 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline CAS No. 3253-51-8

4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline

Cat. No. B182700
CAS RN: 3253-51-8
M. Wt: 275.3 g/mol
InChI Key: FHSFBUIJHLVPRQ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline, also known as BDVQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. BDVQ is a fluorescent molecule that can be used as a probe for studying biological systems, especially in the field of neuroscience.

Mechanism Of Action

4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is believed to act as a voltage-sensitive fluorescent probe that can detect changes in membrane potential in neurons. It has been shown to selectively label neurons in the brain, allowing researchers to study the activity of specific neuronal pathways. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to bind to specific receptors in the brain, such as the serotonin receptor, which may play a role in its mechanism of action.

Biochemical And Physiological Effects

4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been shown to have minimal cytotoxicity and is generally well-tolerated by cells and organisms. It has been used in studies to investigate the physiological effects of various drugs and compounds on neuronal activity. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to have a high affinity for specific receptors in the brain, making it an ideal tool for studying the effects of drugs on these receptors.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its ability to selectively label neurons in the brain, allowing researchers to study specific neuronal pathways. It is also a relatively simple molecule to synthesize, making it readily available for use in scientific research. However, one limitation of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline. One area of interest is the development of new fluorescent probes that can selectively label specific types of neurons in the brain. Another potential direction is the use of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline in drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity. Additionally, 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline may have applications in the development of new diagnostic tools for neurological disorders.

Synthesis Methods

The synthesis of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline involves the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 4-aminophenylvinylketone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been extensively studied for its potential applications in various fields, including neuroscience, bioimaging, and drug discovery. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is a fluorescent molecule that can selectively label neurons in the brain, making it an ideal probe for studying neuronal activity. It has been used in studies to investigate the role of specific neuronal pathways in various neurological disorders, such as Parkinson's disease and Alzheimer's disease. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity.

properties

CAS RN

3253-51-8

Product Name

4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoline

InChI

InChI=1S/C18H13NO2/c1-2-4-16-15(3-1)14(9-10-19-16)7-5-13-6-8-17-18(11-13)21-12-20-17/h1-11H,12H2/b7-5+

InChI Key

FHSFBUIJHLVPRQ-FNORWQNLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=NC4=CC=CC=C34

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34

Other CAS RN

3253-51-8

Origin of Product

United States

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